

Indinavir Sulfate Ethanolate: A Technical Guide to its Mechanism of Action

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This document provides a detailed examination of the molecular mechanism, binding kinetics, and resistance pathways associated with Indinavir, a first-generation peptidomimetic inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.

Core Mechanism of Action

Indinavir is a potent and selective competitive inhibitor of the HIV-1 protease, an enzyme indispensable for the viral life cycle.[1] The HIV-1 protease is an aspartyl protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors.[2][3] This proteolytic processing is a critical step in the maturation of the virus, yielding the structural proteins (such as matrix, capsid, and nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and the protease itself) that form a new, infectious virion.[2]

Indinavir's structure features a hydroxyethylene backbone that mimics the tetrahedral transition state of the natural peptide substrate cleaved by the protease.[4] By binding reversibly to the active site of the enzyme, Indinavir physically obstructs the access of the native polyprotein substrates.[4] This inhibition prevents the proteolytic cleavage, leading to the assembly and release of immature, non-infectious viral particles from the host cell.[3]



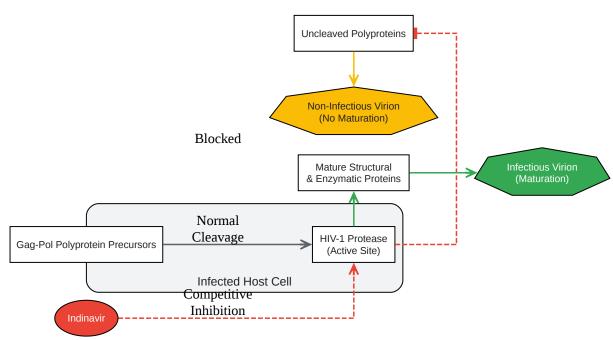


Figure 1: Mechanism of HIV-1 Protease Inhibition by Indinavir

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Binding, Potency, and Pharmacokinetic Profile

Indinavir exhibits high affinity for the HIV-1 protease active site. Its potency is quantified by its inhibition constant (Ki) and its half-maximal inhibitory/effective concentrations (IC50/EC50). The key pharmacokinetic parameters define its absorption, distribution, metabolism, and excretion (ADME) profile.



Parameter	Value	Description
Binding Affinity (Ki)	0.52 nM (for HIV-1 Protease) [1]	A measure of the inhibitor's binding affinity; lower values indicate tighter binding.
3.3 nM (for HIV-2 Protease)[1]		
Antiviral Activity (EC50)	25-50 nM[1]	The concentration required to inhibit 50% of viral spread in MT4 lymphoid cells.
Plasma Protein Binding	~61% (±6%)[5]	The fraction of the drug bound to proteins in the blood, rendering it inactive.
Oral Bioavailability	~65%[6]	The proportion of the administered dose that reaches systemic circulation.
Metabolism	Hepatic, primarily via Cytochrome P450 3A4 (CYP3A4)[6]	The metabolic pathway responsible for breaking down the drug.
Elimination Half-life	1.8 hours (±0.4 hours)[6]	The time required for the drug concentration in the body to be reduced by half.

Molecular Interactions at the Active Site

The HIV-1 protease is a homodimer, with each 99-residue monomer contributing a catalytic aspartic acid residue (Asp25 and Asp125, also denoted Asp25') to form the active site.[7][8] This active site lies in a cleft between the two subunits. X-ray crystallography studies have revealed that Indinavir binds in an extended conformation within this active site.[4]

The inhibitor's central hydroxyl group makes critical hydrogen bonds with the carboxylic acid side chains of the catalytic Asp25/Asp125 pair.[7][9] Additional hydrogen bonds and extensive van der Waals contacts with residues in the active site (including residues 25–32, 47–53, and



80–84) and the flexible "flap" regions (residues 39-57) that cover the site contribute to the high binding affinity.[7][10]

Key Experimental Protocols In Vitro HIV-1 Protease Activity Assay (FRET-based)

This assay quantifies the enzymatic activity of purified HIV-1 protease and the potency of inhibitors by measuring Fluorescence Resonance Energy Transfer (FRET).

Methodology:

- Reagent Preparation:
 - Assay Buffer: Prepare a buffer suitable for protease activity (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).
 - Enzyme Stock: Reconstitute purified, recombinant HIV-1 protease in assay buffer to a known concentration (e.g., 100-200 nM).
 - Substrate Stock: Prepare a FRET peptide substrate stock solution (e.g., 100 μM in DMSO). The peptide contains a protease cleavage site flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).[11]
 - Inhibitor Stock: Prepare serial dilutions of Indinavir in DMSO, followed by a final dilution in assay buffer.
- Assay Procedure:
 - The assay is performed in a 96- or 384-well black microplate.[11]
 - \circ To appropriate wells, add 50 μ L of the diluted inhibitor (Indinavir) or vehicle control (DMSO in assay buffer).
 - \circ Add 25 μ L of the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
 - \circ Initiate the reaction by adding 25 μ L of the FRET substrate to each well.



Data Acquisition:

- Immediately place the microplate in a fluorescence plate reader.
- Measure the increase in fluorescence intensity kinetically over 1-3 hours at 37°C, with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 330/450 nm).[12]

Data Analysis:

- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve)
 for each inhibitor concentration.
- Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based HIV-1 Antiviral Assay

This assay measures the ability of an inhibitor to prevent HIV-1 replication in a susceptible cell line.

Methodology:

- Cell and Virus Preparation:
 - Culture a susceptible T-cell line (e.g., MT-4 or CEM.NKR-CCR5) in appropriate media (e.g., RPMI-1640 with 10% FBS).[13]
 - Prepare a stock of infectious HIV-1 (e.g., HIV-1NL4-3) with a known titer.
- Infection and Treatment:
 - Seed the T-cells into a 96-well plate at a density of ~5 x 104 cells/well.[13]
 - Add serial dilutions of Indinavir to the wells.



- Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
- In parallel, set up uninfected control wells and infected, untreated control wells.
- Incubation and Endpoint Measurement:
 - Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
 - After incubation, centrifuge the plate to pellet the cells.
 - Collect the cell-free supernatant from each well.
 - Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.[14][15]
- Cytotoxicity and Data Analysis:
 - In a parallel plate, assess cell viability in the presence of the same inhibitor concentrations using an assay such as XTT or MTS to determine the 50% cytotoxic concentration (CC50).
 - Calculate the percent inhibition of p24 production for each Indinavir concentration relative to the untreated control.
 - Determine the EC50 value from the dose-response curve.
 - Calculate the Therapeutic Index (TI) as CC50 / EC50.



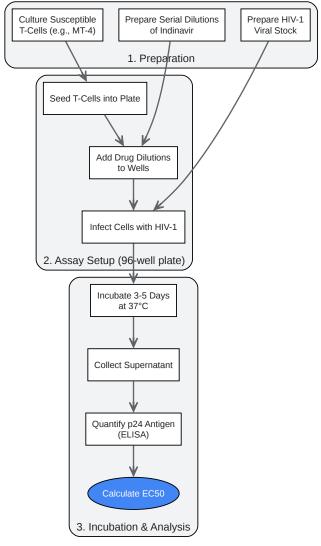


Figure 2: Experimental Workflow for Cell-Based Antiviral Assay

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X-ray Crystallography of Protease-Inhibitor Complex

This method provides atomic-level structural information about how Indinavir binds to the HIV-1 protease.

Methodology (High-Level):

• Protein Expression and Purification: A modified HIV-1 protease gene (often with mutations to prevent autoproteolysis and improve stability) is expressed in E. coli. The protein is then



purified to homogeneity using chromatography techniques.[2]

- Crystallization: The purified protease is incubated with a molar excess of Indinavir. This
 complex is then crystallized, typically using the hanging-drop vapor diffusion method with a
 reservoir solution containing precipitants like ammonium sulfate and a specific pH buffer
 (e.g., sodium citrate).[2][16]
- Data Collection: A single, high-quality crystal is exposed to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.[17]
- Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model of the protease and inhibitor is built into this map and refined to yield a final, high-resolution atomic structure.[16][17]

Mechanism of Resistance

The development of resistance to Indinavir is a complex, cumulative process driven by the high mutation rate of HIV-1 reverse transcriptase.[10] Resistance is not conferred by a single mutation but rather by the accumulation of multiple substitutions in the protease gene.[18]

- Primary Mutations: These occur within the active site and directly interfere with inhibitor binding. For Indinavir, key primary resistance mutations often involve residues M46 (to I or L) and V82 (to A, F, or T).[18][19]
- Secondary Mutations: These occur outside the active site. They often compensate for a loss
 of enzymatic efficiency caused by primary mutations, thereby improving the fitness of the
 resistant virus.[10]

The accumulation of these mutations reduces the binding affinity of Indinavir for the protease, requiring higher concentrations of the drug to achieve an inhibitory effect, ultimately leading to virologic failure.



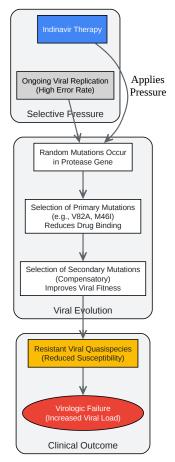


Figure 3: Logical Pathway of Indinavir Resistance Development

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